Methyl 3-chloro-6-fluoro-2-nitrobenzoate
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Overview
Description
Methyl 3-chloro-6-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Methyl 3-chloro-6-fluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . . These properties could impact the compound’s bioavailability, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of Methyl 3-chloro-6-fluoro-2-nitrobenzoate’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated product is then subjected to halogenation to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is the corresponding amine.
Oxidation: Products include various oxidized derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-fluoro-6-nitrobenzoate
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 4-chloro-3-nitrobenzoate
Uniqueness
Methyl 3-chloro-6-fluoro-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro substituents along with the nitro group makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-chloro-6-fluoro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(10)3-2-4(9)7(6)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKCYPRANQGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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